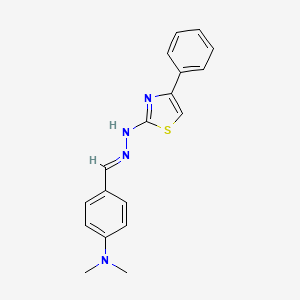
2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, also known as FC-5, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
A study by Sonda et al. (2003) explored a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds, including variations of the core structure similar to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, were evaluated for their potential to contract the isolated guinea-pig ascending colon, indicating their application in enhancing gastrointestinal motility. Specifically, the study found that certain derivatives showed favorable pharmacological profiles for gastrointestinal motility, offering insights into the development of novel prokinetic agents with improved oral bioavailability and gastrointestinal absorption rates compared to the initial compound (S. Sonda et al., 2003).
Antibacterial Activity of Metal Complexes
Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including structures similar to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide. These compounds were evaluated for their in vitro antibacterial activity against various bacterial strains. The study concluded that copper complexes of these benzamides exhibited superior antibacterial activities compared to the free ligands, suggesting their potential use in developing new antibacterial agents (E. Khatiwora et al., 2013).
Urotensin-II Receptor Antagonism
A series of 5-arylfuran-2-carboxamide derivatives, which share structural similarities with the compound , were synthesized and assessed for their potential as urotensin-II receptor antagonists. These compounds, particularly the 3,4-difluorophenyl analog, demonstrated high potency and metabolic stability, highlighting their therapeutic potential in conditions mediated by the urotensin-II pathway (Chae Jo Lim et al., 2019).
CCR5 Antagonism for HIV Infection
Research by Cheng De-ju (2014, 2015) focused on the synthesis of N-allyl-4-piperidyl benzamide derivatives, including compounds with a structural framework similar to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide. These studies were directed towards developing novel non-peptide CCR5 antagonists, targeting the CCR5 receptor involved in HIV infection mechanisms. The structural characterization and bioactivity study suggest the potential application of these compounds in the treatment of HIV infection through the inhibition of the CCR5 receptor (Cheng De-ju, 2014; 2015).
Antidepressant and Antianxiety Activities
A novel series of derivatives, including 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, were synthesized and their antidepressant and antianxiety activities were evaluated. These studies suggest the potential therapeutic use of such derivatives in treating mood disorders, based on their structural relationship to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (J. Kumar et al., 2017).
Propiedades
IUPAC Name |
2-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-17-6-2-1-5-16(17)18(22)20-12-14-7-9-21(10-8-14)13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVVJNGMLQAWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2513456.png)

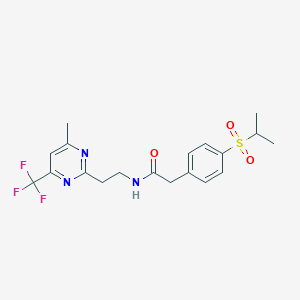
![2,6-dichloro-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513459.png)
![Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2513461.png)
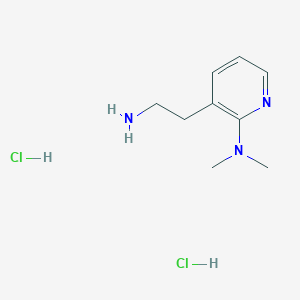
![N-(2-methoxy-5-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2513464.png)
![N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513465.png)
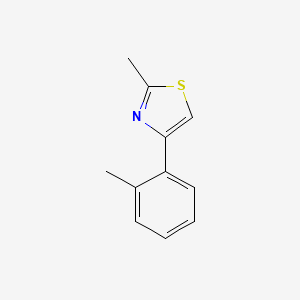
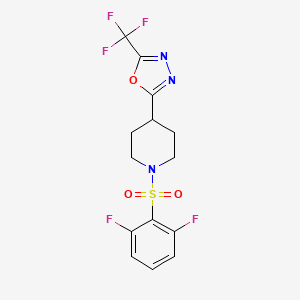
![Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate](/img/structure/B2513475.png)
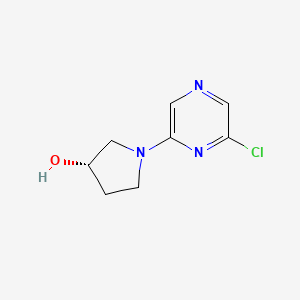
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2513477.png)
